2-(Phenylmethoxy)-1-propanol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylmethoxy)-1-propanol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate involves multiple steps, including the protection of hydroxyl groups, glycosylation, and esterification. The reaction conditions typically require the use of protective groups such as acetyl groups to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced chemical synthesis equipment. The process involves strict control of reaction conditions, including temperature, pH, and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylmethoxy)-1-propanol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(Phenylmethoxy)-1-propanol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a biochemical marker in diagnostic tests.
Mechanism of Action
The mechanism of action of 2-(Phenylmethoxy)-1-propanol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Propylene Glycol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate
- β-D-Glucopyranosiduronic Acid Propyl Methyl Ester, 2,3,4-Triacetate
- β-D-Glucopyranosiduronic Acid, 2-phenylpropyl, methyl ester, triacetate
Uniqueness
2-(Phenylmethoxy)-1-propanol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in various research applications, particularly in the study of complex biochemical processes .
Properties
Molecular Formula |
C23H30O11 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
methyl (3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-phenylmethoxypropoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C23H30O11/c1-13(29-12-17-9-7-6-8-10-17)11-30-23-21(33-16(4)26)19(32-15(3)25)18(31-14(2)24)20(34-23)22(27)28-5/h6-10,13,18-21,23H,11-12H2,1-5H3/t13?,18-,19+,20?,21+,23-/m1/s1 |
InChI Key |
SOXTVVYMFOGBJM-SCDGDKCVSA-N |
Isomeric SMILES |
CC(CO[C@H]1[C@H]([C@H]([C@H](C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(COC1C(C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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